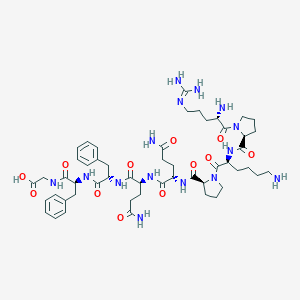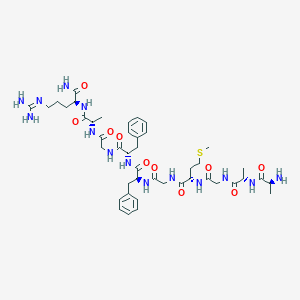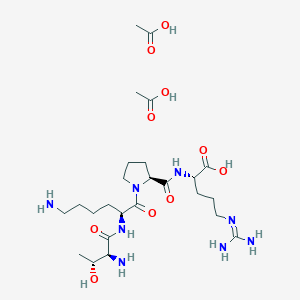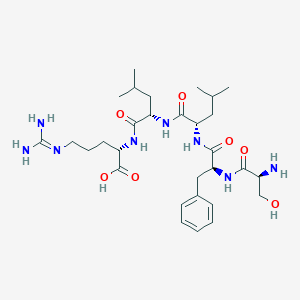
Substance P (1-9)
Descripción general
Descripción
Sustancia P (1-9) es un nonapéptido, lo que significa que está compuesto por nueve residuos de aminoácidosLa Sustancia P está ampliamente distribuida en los sistemas nervioso central y periférico y está involucrada en diversos procesos fisiológicos, incluida la percepción del dolor, la inflamación y la regulación del estado de ánimo y la ansiedad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Sustancia P (1-9) normalmente implica la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso comienza con la unión del aminoácido C-terminal a un soporte de resina sólido. Posteriormente, los aminoácidos se añaden uno a uno en una secuencia específica, utilizando reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico. El péptido se escinde entonces de la resina y se purifica utilizando cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial
La producción industrial de Sustancia P (1-9) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para agilizar el proceso, y se emplean técnicas de purificación a gran escala, como la HPLC preparativa, para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
Sustancia P (1-9) puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede producirse en el residuo de metionina, dando lugar a la formación de metionina sulfóxido.
Reducción: Las reacciones de reducción pueden revertir la oxidación de la metionina.
Sustitución: Los residuos de aminoácidos dentro del péptido pueden sustituirse por otros aminoácidos para crear análogos con propiedades diferentes
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno (H₂O₂) se utiliza comúnmente como agente oxidante.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) para reducir la metionina oxidada.
Sustitución: La sustitución de aminoácidos suele realizarse durante el proceso de síntesis utilizando derivados de aminoácidos protegidos
Principales Productos Formados
Oxidación: Péptidos que contienen metionina sulfóxido.
Reducción: Péptidos reducidos con residuos de metionina restaurados.
Sustitución: Análogos peptídicos con secuencias de aminoácidos alteradas
Aplicaciones en Investigación Científica
Sustancia P (1-9) tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se investiga su papel en la señalización celular, en particular en los sistemas nervioso e inmunitario.
Medicina: Se exploran sus posibles efectos terapéuticos en el control del dolor, la inflamación y los trastornos del estado de ánimo.
Industria: Se utiliza en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos .
Aplicaciones Científicas De Investigación
Substance P (1-9) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling, particularly in the nervous and immune systems.
Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mecanismo De Acción
Sustancia P (1-9) ejerce sus efectos uniéndose al receptor de neuroquinina-1 (NK1R), un receptor acoplado a proteína G. Tras la unión, activa vías de señalización intracelular que dan lugar a diversas respuestas fisiológicas. Estas vías incluyen la activación de la fosfolipasa C (PLC), que genera trifosfato de inositol (IP3) y diacilglicerol (DAG), lo que lleva a la liberación de iones calcio y la activación de la proteína quinasa C (PKC). Estos eventos de señalización dan lugar a la modulación de la percepción del dolor, la inflamación y otros procesos .
Comparación Con Compuestos Similares
Sustancia P (1-9) es similar a otros péptidos taquinina, como la neuroquinina A y la neuroquinina B. es única en su secuencia específica y en los efectos fisiológicos que media. Si bien la neuroquinina A y la neuroquinina B también se unen al NK1R, tienen diferentes afinidades y provocan respuestas distintas. Sustancia P (1-9) es particularmente notable por su papel en la percepción del dolor y la inflamación .
Lista de Compuestos Similares
- Neuroquinina A
- Neuroquinina B
- Neuropeptido Y
- Péptido Intestinal Vasoactivo
- Péptido Relacionado con el Gen de la Calcitonina
Propiedades
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHQLNFRHVTSN-TZPCGENMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57468-17-4 | |
| Record name | Substance P (1-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Substance P (1-9) differ from Substance P in terms of its interaction with the Substance P receptor?
A: Research indicates that Substance P (1-9) exhibits minimal interaction with the Substance P receptor, unlike the full Substance P molecule. While Substance P demonstrates high affinity for its receptor in guinea pig lung tissues, particularly in the presence of neutral endopeptidase inhibitors, Substance P (1-9) does not compete for these binding sites even at high concentrations (1 μM) []. This suggests that the C-terminal portion of Substance P, absent in Substance P (1-9), plays a crucial role in receptor binding and subsequent biological activity.
Q2: Substance P and Neurokinin A are both tachykinins. How does Substance P (1-9) compare to these in terms of its effects on allergic rhinitis symptoms?
A: Research on allergic rhinitis patients shows a distinct pattern of response to different tachykinins. Substance P triggers a significant increase in nasal airway resistance (NAR), pointing to an NK1 receptor-mediated mechanism []. While Neurokinin A also increases NAR, its effect is notably weaker. Interestingly, Substance P (1-9), unlike Substance P and Neurokinin A, does not elicit any significant changes in NAR, suggesting it does not activate the pathways responsible for vasodilation and nasal obstruction in this context [].
Q3: What insights do studies on human angiotensin-converting enzyme (ACE) provide about the potential interaction of Substance P (1-9) with this enzyme?
A: Research exploring the degradative action of human ACE, derived from various tissues and fluids, on tachykinins indicates that while Substance P is readily cleaved, Substance P (1-9) demonstrates inhibitory action on ACE activity without being degraded by the enzyme []. This suggests a potential modulatory role for Substance P (1-9) in ACE function. This finding warrants further investigation to explore its potential therapeutic implications.
Q4: Are there any documented abnormalities in the processing of Substance P (1-9) within the basal ganglia, particularly in relation to L-DOPA-induced dyskinesia?
A: While research points to abnormal processing of neuropeptides, including Substance P, within the basal ganglia in the context of L-DOPA-induced dyskinesia [], specific information regarding Substance P (1-9) processing in this context is not available in the provided abstracts. Further research is needed to determine if Substance P (1-9) metabolism is similarly affected and whether this contributes to the observed dyskinesia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)









